5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine
Overview
Description
5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine: is an organic compound belonging to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and an N-(4-methylphenyl) group attached to the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine typically involves the following steps:
Methylation: The methyl group at the 3rd position can be introduced via a Friedel-Crafts alkylation reaction using methyl iodide and a Lewis acid catalyst such as aluminum chloride.
Amination: The N-(4-methylphenyl) group can be introduced through a nucleophilic substitution reaction using 4-methylphenylamine and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce any oxidized functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of 5-bromo-3-methyl-N-(4-methylphenyl)-2-pyridinecarboxylic acid.
Reduction: Formation of 3-methyl-N-(4-methylphenyl)-2-pyridinamine.
Substitution: Formation of 5-azido-3-methyl-N-(4-methylphenyl)-2-pyridinamine.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel ligands for coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Used in the development of diagnostic agents for imaging and detection.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bromine and methyl groups can influence its binding affinity and specificity, while the N-(4-methylphenyl) group can enhance its lipophilicity and cellular uptake.
Comparison with Similar Compounds
5-Bromo-2-methyl-N-(4-methylphenyl)-3-pyridinamine: Similar structure with the methyl group at the 2nd position.
5-Chloro-3-methyl-N-(4-methylphenyl)-2-pyridinamine: Chlorine atom instead of bromine.
5-Bromo-3-methyl-N-phenyl-2-pyridinamine: Lacks the methyl group on the phenyl ring.
Uniqueness:
- The specific substitution pattern of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine imparts unique chemical and physical properties.
- Its combination of bromine, methyl, and N-(4-methylphenyl) groups can result in distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-bromo-3-methyl-N-(4-methylphenyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-9-3-5-12(6-4-9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCBODZNSGMFJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C=C2C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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